molecular formula C12H14N2O B13345549 2-(1-Benzyl-1H-pyrazol-4-yl)ethanol

2-(1-Benzyl-1H-pyrazol-4-yl)ethanol

Katalognummer: B13345549
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: WMWXUQKQJWGTER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Benzyl-1H-pyrazol-4-yl)ethanol is a chemical compound that features a pyrazole ring substituted with a benzyl group and an ethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-1H-pyrazol-4-yl)ethanol typically involves the condensation of pyrazole-4-carbaldehyde with benzylamine, followed by reduction. One common method involves the use of chloro(trimethyl)silane as a catalyst in the presence of pyridine at 90°C under ambient air conditions . This method is advantageous due to its straightforward approach and good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Benzyl-1H-pyrazol-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzylpyrazole carboxylic acid or benzylpyrazole aldehyde.

    Reduction: Dihydrobenzylpyrazole derivatives.

    Substitution: Various substituted benzylpyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1-Benzyl-1H-pyrazol-4-yl)ethanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(1-Benzyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and pyrazole ring can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the ethanol moiety can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Benzyl-1H-pyrazol-4-ylmethanol: Similar structure but with a methanol moiety instead of ethanol.

    2-(1H-Pyrazol-4-yl)ethanol: Lacks the benzyl group, making it less hydrophobic.

    1-Benzyl-1H-pyrazol-4-ylamine: Contains an amine group instead of an ethanol moiety.

Uniqueness

2-(1-Benzyl-1H-pyrazol-4-yl)ethanol is unique due to the presence of both a benzyl group and an ethanol moiety, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H14N2O

Molekulargewicht

202.25 g/mol

IUPAC-Name

2-(1-benzylpyrazol-4-yl)ethanol

InChI

InChI=1S/C12H14N2O/c15-7-6-12-8-13-14(10-12)9-11-4-2-1-3-5-11/h1-5,8,10,15H,6-7,9H2

InChI-Schlüssel

WMWXUQKQJWGTER-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.